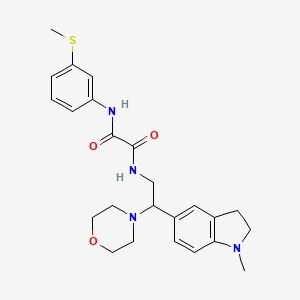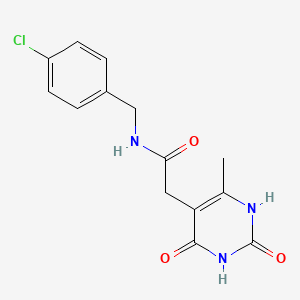![molecular formula C17H14Cl2N4O2S B2433976 3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-74-4](/img/structure/B2433976.png)
3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DTT-205 and has been studied for its biological and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Antifungal Activity
A study reported the novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings, evaluating their antifungal activity. These compounds exhibited moderate to good antifungal properties, particularly showing sensitivity towards Cryptococcus neoformans, highlighting their potential in treating fungal infections (Darandale et al., 2013).
Allosteric Enhancement of A1 Adenosine Receptor
Another research focused on the synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor. The nature of substituents on the phenyl ring attached to the piperazine significantly influenced allosteric enhancer activity, suggesting these compounds' utility in modulating adenosine receptor functions (Romagnoli et al., 2008).
Synthesis and Antimicrobial Activities
Research on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including the creation of Schiff base derivatives and Mannich base derivatives, showed that these compounds possess good or moderate activities against various test microorganisms. This indicates the potential for these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Inhibitors of Soluble Epoxide Hydrolase
A study discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identifying a series of compounds that showed robust effects on a serum biomarker for linoleic acid epoxide. This suggests their role in researching diseases where soluble epoxide hydrolase is a factor (Thalji et al., 2013).
Coordination Chemistry
A significant contribution to coordination chemistry was made through the synthesis of large 1,3,5-triazine-based ligands coordinating transition metal ions. The research offers insights into the structural and functional possibilities of such ligands in developing nanometer-scaled complexes with potential applications in catalysis, molecular recognition, and material science (Peppel & Köckerling, 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft .
Mode of Action
The compound acts as an inhibitor of GlyT1 . By inhibiting GlyT1, it increases the concentration of glycine in the synaptic cleft, enhancing the activation of NMDA (N-methyl-D-aspartate) receptors, which are involved in learning and memory .
Biochemical Pathways
The inhibition of GlyT1 leads to an increase in the activation of NMDA receptors. This can result in improved cognitive function, making this compound a potential therapeutic agent for disorders such as schizophrenia .
Result of Action
The increased activation of NMDA receptors due to the inhibition of GlyT1 can lead to improved cognitive function . In animal models, related compounds have been shown to inhibit hyperlocomotion and improve negative and cognitive symptoms induced by phencyclidine .
properties
IUPAC Name |
3-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c18-12-2-1-10(9-13(12)19)16(24)22-6-3-11(4-7-22)23-17(25)15-14(20-21-23)5-8-26-15/h1-2,5,8-9,11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEOXANDXZWSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate](/img/structure/B2433897.png)


![N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2433901.png)


![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2433907.png)


![3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2433912.png)
![2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2433913.png)
![2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2433915.png)